N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered pyrimidine ring with a 2-oxo group, a 6-methyl substituent, and carboxamide functionality. The N-(2-fluorophenyl) and 4-(3-methoxyphenyl) substituents distinguish it from analogs. Fluorine’s electronegativity and the methoxy group’s electron-donating properties may influence its physicochemical and biological behavior.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-15-9-4-3-8-14(15)20)17(23-19(25)21-11)12-6-5-7-13(10-12)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECHDFQRJXCZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 941944-29-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3O3 |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 941944-29-2 |
The compound is primarily recognized for its inhibitory action on HIV-1 integrase (IN), an essential enzyme for the viral replication cycle. Studies have demonstrated that this compound inhibits the strand transfer reaction of IN with an IC50 value of approximately 0.65 µM in vitro . However, while it shows promising activity against the integrase enzyme, it has not demonstrated significant antiviral effects against HIV in cell culture assays .
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have been shown to possess antibacterial and antifungal activities. In particular:
- Synthesis of Related Compounds : Various derivatives have been synthesized and assessed for their antimicrobial efficacy. For example, derivatives with halogen substitutions demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory and Anticancer Properties
Some studies suggest that similar pyrimidine compounds exhibit anti-inflammatory and anticancer activities. Notably:
- Anti-inflammatory Activity : Certain derivatives were reported to have greater anti-inflammatory effects than curcumin in specific assays .
- Anticancer Activity : The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance anticancer properties against various cancer cell lines .
Case Studies
- HIV Integrase Inhibition : A study focused on the synthesis and evaluation of several tetrahydropyrimidine derivatives found that while many exhibited strong IN inhibition in vitro, they did not translate to effective anti-HIV activity in cell cultures .
- Antimicrobial Screening : In a series of tests involving various bacterial strains, compounds related to this compound showed significant inhibition against pathogens like S. aureus and E. coli with minimum inhibitory concentrations (MICs) ranging from 66 µM to lower values depending on the specific derivative tested .
Scientific Research Applications
Anticancer Applications
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it exhibits significant growth inhibition against various cancer cell lines. For instance:
- SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
- OVCAR-8 : PGI of 85.26%
- NCI-H40 : PGI of 75.99%
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer proliferation and survival .
Antimicrobial Properties
In addition to its anticancer activity, N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown promising antimicrobial effects. Preliminary studies indicate its efficacy against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
Drug Design and Development
The compound's unique structural characteristics make it an attractive candidate for drug design. Its ability to engage with biological targets through specific interactions can be optimized through structure-activity relationship (SAR) studies. The incorporation of fluorine atoms enhances lipophilicity and may improve bioavailability .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study A : A derivative of tetrahydropyrimidine was tested in clinical trials for treating breast cancer, showing improved patient outcomes compared to standard therapies.
- Case Study B : Research on related compounds revealed their potential in treating multidrug-resistant bacterial infections, providing insights into the development of novel antimicrobial agents.
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects
Target Compound :
- N-Substituent : 2-fluorophenyl (ortho-F)
- 4-Substituent : 3-methoxyphenyl (meta-OCH₃)
- Functional Groups : 2-oxo, carboxamide
Crystallographic and Conformational Analysis
- The target compound’s 2-fluorophenyl group may induce steric hindrance, leading to dihedral angles distinct from analogs with para-substituents (e.g., 12.8° in ’s analog vs. 5.2°–6.4° in other fluorophenyl derivatives). This affects molecular packing and solubility .
- Intramolecular hydrogen bonding (N–H⋯N/O) observed in analogs () is likely preserved, but fluorine’s electronegativity could strengthen intermolecular C–H⋯F interactions, altering crystal stability .
Physicochemical Properties
*Predicted using substituent contributions.
- However, the meta-methoxy group may reduce membrane permeability relative to para-substituted analogs .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reactivity, while ethanol may improve solubility of intermediates .
- Temperature control : Reactions performed at 60–80°C reduce side-product formation compared to room temperature .
- Catalysts : Triethylamine or acetic anhydride can stabilize intermediates during cyclization .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the target compound from byproducts .
Example Protocol:
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Solvent | Acetone | +15% vs. ethanol |
| Temp. | 70°C | +20% vs. RT |
Q. What analytical techniques are critical for confirming structural integrity?
Methodological Answer: A multi-technique approach is essential:
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine ring planarity; deviations <1.01 Å ).
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at δ 3.8 ppm; fluorophenyl coupling constants ).
- FT-IR : Confirms carbonyl (C=O) and amide (N–H) stretches (e.g., 1680–1700 cm⁻¹ for oxo groups ).
Advanced Research Questions
Q. How can SAR studies elucidate key functional groups for biological activity?
Methodological Answer: Design SAR studies by synthesizing analogs with systematic substitutions (Table 1):
- Fluorophenyl group : Replace with chloro- or methoxy-phenyl to assess halogen/electron effects.
- Methoxy position : Compare 3-methoxy vs. 4-methoxy on the phenyl ring for steric/electronic impact.
- Methyl group : Test removal or substitution (e.g., ethyl) to probe steric tolerance.
Table 1: SAR Framework
| Substituent | Biological Activity (IC₅₀) | Key Observation |
|---|---|---|
| 3-OCH₃ | 12 nM (kinase inhibition) | Optimal H-bonding |
| 4-OCH₃ | 85 nM | Reduced potency |
Reference: Structural analogs in demonstrate substituent-dependent activity shifts.
Q. What computational strategies predict target binding interactions?
Methodological Answer: Combine molecular docking and dynamics:
- Docking (AutoDock Vina) : Use X-ray-derived dihedral angles (e.g., 12.8° phenyl twist ) to constrain ligand flexibility.
- MD simulations (GROMACS) : Simulate 100 ns trajectories to assess stability of hydrogen bonds (e.g., N–H⋯N interactions ).
- QM/MM : Calculate charge distribution on the fluorophenyl group to map electrostatic complementarity.
Q. How should researchers address contradictions in biological activity data?
Methodological Answer: Contradictions often arise from experimental variability. Mitigation strategies:
Q. What strategies analyze regioisomeric byproducts during synthesis?
Methodological Answer: Regioisomers arise from competing cyclization pathways. Analytical workflows include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
